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molecular formula C8H10NO3P B8674779 1-(Dimethyl-phosphinoyl)-4-nitro-benzene

1-(Dimethyl-phosphinoyl)-4-nitro-benzene

Cat. No. B8674779
M. Wt: 199.14 g/mol
InChI Key: HCYJNUYTQZMBCX-UHFFFAOYSA-N
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Patent
US06713462B2

Procedure details

A sealed pressure flask, flushed with N2, containing a mixture of 3.90 g (22.7 mmol) of 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene and 6.0 g (113.3 mmol) of LiNO2 (for prep see, W. C. Ball and H. H. Abram J. Chem. Soc. 1913, 103, 2130-2134) in 27 mL of DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) was stirred at ambient temperature for 5-10 min (to dissolve fluoro compound) then heated at 190° C. for 3 days. The resulting dark brown solution was cooled to ambient temperature, diluted with 300 mL of brine, then extracted with EtOAc (10×100 mL) until the aqueous layer showed little or no evidence of product by HPLC. The combined organics were dried over MgSO4 and concentrated. The excess DMPU was removed via short-path distillation (120° C./0.3 mm) to provide a semi-solid, which was dissolved in a minimum amount of iPrOH and purified by silica gel flash chromatography (eluted with 5% iPrOH/DCM, then 10% iPrOH/DCM, then 15% iPrOH/DCM) to provide 2.04 g of an yellow solid: 1H NMR (300 MHz, DMSO-d6) δ8.34 (dd, J=8.7, 1.9 Hz, 2H), 8.07 (dd, J=10.6, 8.8 Hz, 2H), 1.75 (s, 3H), 1.70 (s, 3H). 31P NMR (121 MHz, DMSO-d6) δ37.89.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
LiNO2
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
[Compound]
Name
fluoro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2]([CH3:11])([C:4]1[CH:9]=[CH:8][C:7](F)=[CH:6][CH:5]=1)=[O:3].[Li][N+:13]([O-:15])=[O:14]>CN1C(=O)N(C)CCC1.[Cl-].[Na+].O.CC(O)C>[CH3:1][P:2]([CH3:11])([C:4]1[CH:9]=[CH:8][C:7]([N+:13]([O-:15])=[O:14])=[CH:6][CH:5]=1)=[O:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
CP(=O)(C1=CC=C(C=C1)F)C
Name
LiNO2
Quantity
6 g
Type
reactant
Smiles
[Li][N+](=O)[O-]
Name
Quantity
27 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Two
Name
fluoro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
brine
Quantity
300 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 5-10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A sealed pressure flask, flushed with N2
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
then heated at 190° C. for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark brown solution was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (10×100 mL) until the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The excess DMPU was removed via short-path distillation (120° C./0.3 mm)
CUSTOM
Type
CUSTOM
Details
to provide a semi-solid, which
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash chromatography (
WASH
Type
WASH
Details
eluted with 5% iPrOH/DCM

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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